molecular formula C21H24BrN3O2S B5584567 2-(4-bromophenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]acetohydrazide

2-(4-bromophenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]acetohydrazide

Cat. No. B5584567
M. Wt: 462.4 g/mol
InChI Key: OVIAQHSGQMUTKK-OEAKJJBVSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the condensation reactions between acetohydrazide and various substituted benzaldehydes or ketones, employing specific catalysts and conditions to promote the desired chemical transformations. Techniques such as ultrasonic-mediated N-alkylation have been employed to synthesize similar hydrazide compounds, demonstrating the intricate approaches needed to construct these molecules efficiently (Zia-ur-Rehman et al., 2009).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are pivotal in elucidating the molecular structure of such compounds. Studies have detailed the crystal and molecular structures of related acetohydrazides, revealing insights into their conformation, bonding, and geometric parameters. For instance, analysis via X-ray diffraction technique and density functional theory (DFT) calculations have been utilized to understand the structure and electronic properties of similar molecules (Ersin Inkaya et al., 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, demonstrating their reactivity and potential for chemical modifications. Reactions such as cycloadditions, nucleophilic attacks, and condensation reactions with different electrophiles and nucleophiles have been explored to understand the chemical behavior and reactivity of these molecules (M. T. Omar et al., 2000).

properties

IUPAC Name

2-(4-bromophenyl)-N-[(E)-[4-methoxy-3-(thiomorpholin-4-ylmethyl)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O2S/c1-27-20-7-4-17(12-18(20)15-25-8-10-28-11-9-25)14-23-24-21(26)13-16-2-5-19(22)6-3-16/h2-7,12,14H,8-11,13,15H2,1H3,(H,24,26)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIAQHSGQMUTKK-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)Br)CN3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=C(C=C2)Br)CN3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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